

Unveiling the Estrogenic Activity of Estradiol Dipropionate: A Comparative Gene Expression Analysis

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Compound of Interest

Compound Name: *Estradiol Dipropionate*

Cat. No.: *B1671311*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Estradiol Dipropionate**'s activity at the molecular level. Through a comprehensive analysis of gene expression data, we validate its estrogenic effects and benchmark its performance against other key estrogenic compounds.

Estradiol Dipropionate, a synthetic ester of the natural estrogen 17 β -estradiol, is a potent estrogen receptor agonist. Upon administration, it is metabolized to 17 β -estradiol, which then binds to estrogen receptors (ER α and ER β) in target cells. This binding initiates a cascade of molecular events, leading to the regulation of gene expression and subsequent physiological responses. This guide delves into the specifics of this gene regulation, offering a quantitative comparison with other estrogens and providing detailed experimental protocols for validation.

Comparative Gene Expression Analysis

To quantitatively assess the estrogenic activity of **Estradiol Dipropionate**, we compare the gene expression changes it induces with those of other well-characterized estrogenic compounds. The data presented here is primarily from studies on the human breast cancer cell line MCF-7, a widely used model for studying estrogen receptor signaling. The activity of **Estradiol Dipropionate** is represented by its active metabolite, 17 β -estradiol (E2).

The following table summarizes the fold-change in the expression of key estrogen-responsive genes upon treatment with 17 β -estradiol (representing **Estradiol Dipropionate**), the synthetic

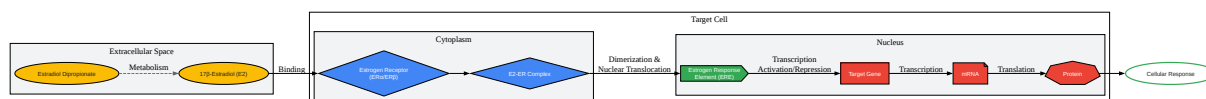
estrogen Diethylstilbestrol (DES), and the selective estrogen receptor modulator (SERM) Tamoxifen.

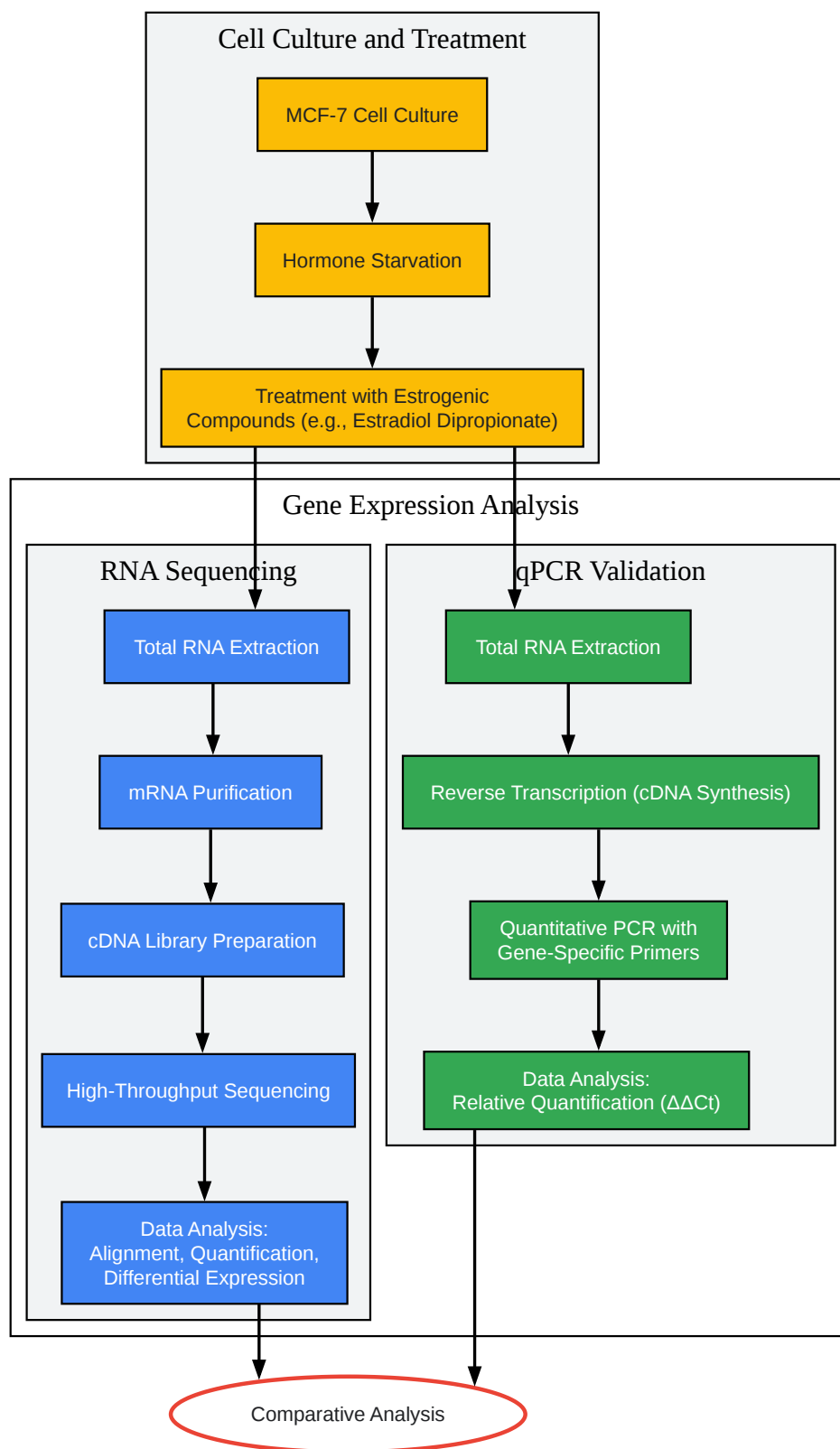
Gene	Function	17 β -Estradiol (E2) Fold Change	Diethylstilbestrol (DES) Fold Change	Tamoxifen Fold Change
PGR	Progesterone Receptor	Up-regulated	Up-regulated	Down-regulated
TFF1 (pS2)	Trefoil Factor 1	Up-regulated	Up-regulated	Down-regulated
GREB1	Growth Regulation by Estrogen in Breast cancer 1	Up-regulated	Up-regulated	Down-regulated
CCND1	Cyclin D1	Up-regulated	Up-regulated	Down-regulated
MYC	MYC Proto-Oncogene	Up-regulated	Up-regulated	Down-regulated
HOTAIR	HOX Transcript Antisense RNA	~3.5-fold increase[1]	~3.0-fold increase[1]	Not reported
EZH2	Enhancer of Zeste Homolog 2	~2-fold increase[2]	~3-fold increase[2]	Not reported
BIRC5	Baculoviral IAP Repeat Containing 5 (Survivin)	Up-regulated[3]	Not reported	Down-regulated[3]
NME1	NME/NM23 Nucleoside Diphosphate Kinase 1	Up-regulated[3]	Not reported	Down-regulated[3]
BRCA1	BRCA1 DNA Repair Associated	Up-regulated[3]	Not reported	Down-regulated[3]

This comparative data clearly demonstrates that **Estradiol Dipropionate**, acting through its active form 17β -estradiol, robustly induces the expression of well-established estrogen-responsive genes, confirming its potent estrogenic activity. Its gene expression signature closely mirrors that of the potent synthetic estrogen DES. In contrast, the SERM Tamoxifen exhibits an opposing effect on these genes in ER-positive cells, highlighting its antagonistic action in this context.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in this analysis, the following diagrams are provided in the DOT language for Graphviz.





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